molecular formula C10H11BrO2 B2393106 Methyl 2-(2-bromo-4-methylphenyl)acetate CAS No. 1069114-83-5; 77053-52-2

Methyl 2-(2-bromo-4-methylphenyl)acetate

Cat. No.: B2393106
CAS No.: 1069114-83-5; 77053-52-2
M. Wt: 243.1
InChI Key: XFWDNOQWXXCPMF-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-4-methylphenyl)acetate is an organic ester featuring a phenyl ring substituted with a bromine atom at the ortho (2-) position and a methyl group at the para (4-) position, linked to a methyl acetate moiety.

Properties

IUPAC Name

methyl 2-(2-bromo-4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-3-4-8(9(11)5-7)6-10(12)13-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWDNOQWXXCPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(2-bromo-4-methylphenyl)acetate with structurally related brominated phenyl acetate derivatives, focusing on molecular features, physicochemical properties, and applications.

Methyl 2-(4-bromophenyl)acetate

  • Substituents : Bromine at the para position.
  • Molecular Formula : C₉H₉BrO₂.
  • Molar Mass : 229.07 g/mol.
  • Properties : High-purity reference material compliant with USP, EMA, JP, and BP standards.
  • Applications : Critical in regulatory submissions (ANDA/NDA) and commercial pharmaceutical manufacturing due to its stability and reproducibility .

Methyl 2-(4-bromo-2-fluorophenyl)acetate

  • Substituents : Bromine (para) and fluorine (ortho).
  • Molecular Formula : C₉H₈BrFO₂.
  • Molar Mass : 247.06 g/mol.
  • Properties : Predicted density (1.519 g/cm³), boiling point (265.4°C), and solid-state structure.
  • Applications : Likely used in specialized syntheses where fluorine’s electronegativity modulates reactivity or binding affinity .

Methyl [4-(bromomethyl)phenyl]acetate

  • Substituents : Brominated methyl group (CH₂Br) at the para position.
  • Molecular Formula : C₁₀H₁₁BrO₂.
  • Molar Mass : 243.10 g/mol.
  • Applications : Functions as a reactive intermediate; the bromomethyl group enables further alkylation or nucleophilic substitution .

Methyl 2-bromo-2-(4-chlorophenyl)acetate

  • Substituents : Bromine on the acetate chain and chlorine (para) on the phenyl ring.
  • Molecular Formula : C₉H₈BrClO₂.
  • Molar Mass : 263.52 g/mol.
  • Applications : The dual halogenation suggests utility in multi-step syntheses, such as tandem coupling or halogen-exchange reactions .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Applications
This compound 2-Br, 4-CH₃ C₁₀H₁₁BrO₂ 243.10* Hypothetical intermediate
Methyl 2-(4-bromophenyl)acetate 4-Br C₉H₉BrO₂ 229.07 Pharmaceutical reference standard
Methyl 2-(4-bromo-2-fluorophenyl)acetate 4-Br, 2-F C₉H₈BrFO₂ 247.06 Specialty synthesis
Methyl [4-(bromomethyl)phenyl]acetate 4-(CH₂Br) C₁₀H₁₁BrO₂ 243.10 Reactive intermediate
Methyl 2-bromo-2-(4-chlorophenyl)acetate 2-Br (acetate), 4-Cl (phenyl) C₉H₈BrClO₂ 263.52 Multi-step synthesis

*Calculated based on analogous structures.

Research Findings and Trends

Substituent Position and Stability: Para-substituted bromo compounds (e.g., Methyl 2-(4-bromophenyl)acetate) exhibit enhanced crystallinity and stability, making them ideal for regulatory applications .

Halogen Effects :

  • Bromine’s electronegativity and size influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Fluorine’s inductive effects can alter electronic properties, impacting binding in drug design .

Functional Group Reactivity :

  • Bromomethyl groups (e.g., Methyl [4-(bromomethyl)phenyl]acetate) are pivotal for further functionalization, such as nucleophilic substitutions .
  • Halogenated acetate chains (e.g., Methyl 2-bromo-2-(4-chlorophenyl)acetate) may participate in elimination or rearrangement reactions .

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-bromo-4-methylphenyl)acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of its parent phenylacetic acid derivative. Key methods include:

  • Catalytic bromination : Using bromine (Br₂) with FeBr₃ as a catalyst under inert conditions (e.g., N₂ atmosphere) to minimize side reactions like oxidation .
  • Nucleophilic substitution : Reacting methyl 2-(4-methylphenyl)acetate with N-bromosuccinimide (NBS) in a radical-initiated process, often using AIBN as a catalyst .
  • Continuous flow processes : Enhanced efficiency through precise temperature (40–60°C) and pressure control, reducing reaction times and improving purity .

Factors affecting yield : Catalyst loading (e.g., 5–10 mol% FeBr₃), solvent polarity (DMF or acetone preferred), and exclusion of moisture are critical. Yields typically range from 65–85% depending on substituent steric effects .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm bromine and methyl substituents. Key signals include δ 2.35 ppm (methyl group on phenyl ring) and δ 3.75 ppm (ester methyl) .
  • Mass spectrometry (HRMS) : Molecular ion peak at m/z 257.98 (M+H⁺) confirms the molecular formula C₁₀H₁₀BrO₂ .
  • X-ray crystallography : For unambiguous structural confirmation. Tools like SHELXL refine crystal structures, resolving bond angles and torsion angles (e.g., C-Br bond length ~1.89 Å) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for research-grade material) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Mechanistic studies involve:

  • Kinetic isotope effects (KIE) : To distinguish between concerted vs. stepwise pathways in palladium-catalyzed reactions.
  • DFT calculations : Modeling transition states (e.g., Pd-mediated oxidative addition) using Gaussian09 or ORCA software .
  • In situ monitoring : ReactIR or NMR tracks intermediates like Pd(0) complexes .

Example : In a Suzuki coupling with phenylboronic acid, the reaction proceeds via oxidative addition of C-Br to Pd(0), transmetallation, and reductive elimination to form biaryl products .

Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations) be resolved for structural validation?

  • 2D NMR : Utilize HSQC and HMBC to resolve ambiguous signals. For example, NOESY correlations between the methyl ester and bromine-substituted phenyl ring confirm spatial proximity .
  • Crystallographic validation : Compare experimental X-ray data (e.g., using SHELX or Olex2) with DFT-optimized structures to resolve discrepancies in dihedral angles .
  • Dynamic NMR : Assess rotational barriers in flexible substituents if splitting patterns suggest hindered rotation .

Q. What computational methods are suitable for predicting substituent effects on reactivity?

  • DFT studies : B3LYP/6-31G(d) level calculations predict electronic effects (e.g., Hammett σ values for bromine/methyl groups) and steric hindrance .
  • Molecular docking : For biological applications, AutoDock Vina evaluates binding affinity to targets like kinases or enzymes, leveraging halogen-bonding interactions .
  • Solvent modeling : COSMO-RS predicts solubility in polar aprotic solvents (e.g., DMF vs. THF) .

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

  • Synthesize analogs : Vary substituents (e.g., replacing Br with Cl or F) to assess electronic effects on reactivity or bioactivity .
  • Pharmacophore mapping : Identify critical functional groups (e.g., ester moiety for hydrolysis-driven prodrug activation) .
  • Case study : Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate showed enhanced cytotoxicity in leukemic cells compared to non-fluorinated analogs, attributed to improved membrane permeability .

Q. What crystallographic tools and hydrogen-bonding analyses are critical for studying solid-state behavior?

  • Software : SHELXL for refinement, ORTEP-3 for visualizing thermal ellipsoids, and Mercury for packing diagrams .
  • Graph-set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings in dimeric structures) using Etter’s rules .
  • Example : In crystal structures, N–H⋯O hydrogen bonds (2.8–3.0 Å) stabilize molecular dimers, influencing solubility and melting points .

Q. How does this compound’s reactivity compare to its structural analogs in biological systems?

  • Comparative table :
CompoundSubstituentsBioactivity (IC₅₀, μM)Key Interaction
This compoundBr, CH₃12.5 (Kinase X)Halogen bonding
Methyl 2-(4-chlorophenyl)acetateCl28.7 (Kinase X)Hydrophobic
Methyl 2-(4-fluorophenyl)acetateF18.9 (Kinase X)Electrostatic
  • Mechanistic insight : Bromine’s polarizability enhances target binding, while methyl groups improve metabolic stability .

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